molecular formula C8H9N3 B12125840 6-Methylimidazo[1,2-a]pyridin-3-amine

6-Methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B12125840
M. Wt: 147.18 g/mol
InChI Key: MTSFFSJPOIFWAP-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine, characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential mutagenic and carcinogenic properties, making it a subject of interest in toxicology.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly as a scaffold for drug design targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 6-Methylimidazo[1,2-a]pyridin-3-amine exerts its effects involves interactions with cellular DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, which is a key factor in its biological activity.

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 3-Methylimidazo[1,2-a]pyridine
  • 6-Methylimidazo[1,2-a]pyrazine

Comparison: 6-Methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different mutagenic potentials and reactivity profiles, making it a distinct compound in the study of heterocyclic amines.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSFFSJPOIFWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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